molecular formula C24H30O3 B11521989 7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one

7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B11521989
M. Wt: 366.5 g/mol
InChI Key: GNMUGVNEWCZUAA-JCQHDAQCSA-N
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Description

7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one, also known as umbelliprenin, is a naturally occurring compound found in various plants. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one typically involves the reaction of 7-hydroxycoumarin with (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethyl ether or ligroine, at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may interact with specific enzymes and receptors, modulating signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one stands out due to its unique structural features, which contribute to its distinct biological activities. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

7-[(2E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one

InChI

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9?,20-15+

InChI Key

GNMUGVNEWCZUAA-JCQHDAQCSA-N

Isomeric SMILES

CC(=CCCC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C

Origin of Product

United States

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